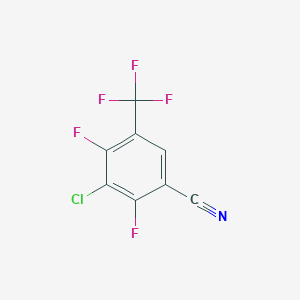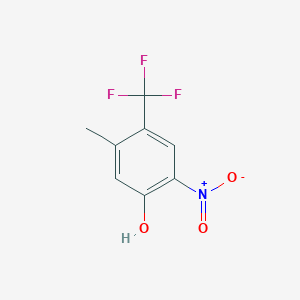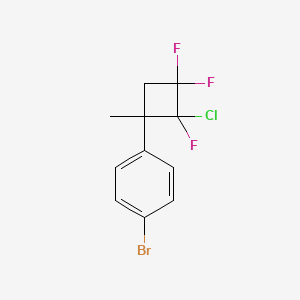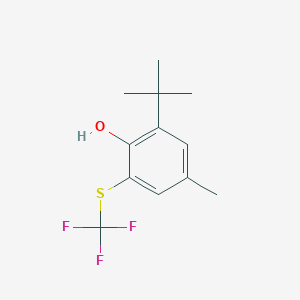
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol, also known as 2-t-Butyl-4-methyl-6-trifluoromethylthiophenol, is a synthetic compound that has been used in a variety of laboratory experiments and studies. It is a white crystalline solid with a melting point of 61-62°C and a boiling point of 200-201°C. This compound is known for its unique properties and its ability to act as a ligand, making it useful in a variety of applications.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol has been used in a variety of scientific research applications. It has been used as a ligand in organometallic complexes, as a catalyst in organic synthesis, and as a reagent in the synthesis of other compounds. It has also been used in the study of metal-ligand interactions, and in the study of the structure and reactivity of organometallic complexes.
Mecanismo De Acción
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol acts as a ligand in organometallic complexes, forming a coordination bond between the metal center and the sulfur atom of the ligand. This coordination bond is strong and stable, allowing the ligand to bind tightly to the metal center. This binding allows the ligand to act as a catalyst in a variety of reactions, and to influence the structure and reactivity of the metal-ligand complex.
Biochemical and Physiological Effects
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol has not been studied extensively in terms of its biochemical and physiological effects. However, it is known to be a strong ligand, and thus may have the potential to interact with proteins and other biomolecules in the body. It is also known to be a strong oxidizing agent, and thus may be capable of inducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol has several advantages for use in laboratory experiments. It is a strong ligand, making it useful for studying metal-ligand interactions. It is also a strong oxidizing agent, making it useful for studying the effects of oxidative stress. Additionally, it is relatively stable and can be synthesized in a variety of ways.
However, 2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol also has some limitations. It is a relatively expensive compound, making it difficult to use in large-scale experiments. Additionally, it is a strong oxidizing agent, and thus must be handled with caution to avoid potential safety hazards.
Direcciones Futuras
The potential applications of 2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol are numerous, and there are a variety of directions for future research. For example, further studies could be conducted to investigate the effects of this compound on proteins and other biomolecules, as well as its potential to induce oxidative stress in cells. Additionally, further studies could be conducted to investigate the potential of this compound to act as a catalyst in a variety of reactions. Additionally, further studies could be conducted to investigate the potential of this compound to act as a ligand in a variety of organometallic complexes. Finally, further studies could be conducted to investigate the potential of this compound to be used in the synthesis of other compounds.
Métodos De Síntesis
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenolmethyl-6-trifluoromethylthiophenol can be synthesized by a variety of methods. One of the most common methods is the reaction of 2-bromo-4-methyl-6-trifluoromethylthiophenol with t-butyl lithium in THF at -78°C. This reaction yields the desired compound with a yield of 90%. Other methods of synthesis include the reaction of 2-bromo-4-methyl-6-trifluoromethylthiophenol with t-butylmagnesium chloride in THF at -78°C, and the reaction of 2-bromo-4-methyl-6-trifluoromethylthiophenol with t-butylmagnesium bromide in THF at -78°C.
Propiedades
IUPAC Name |
2-tert-butyl-4-methyl-6-(trifluoromethylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3OS/c1-7-5-8(11(2,3)4)10(16)9(6-7)17-12(13,14)15/h5-6,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPGNJGCWOEIGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)SC(F)(F)F)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butyl)-4-methyl-6-(trifluoromethylthio)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



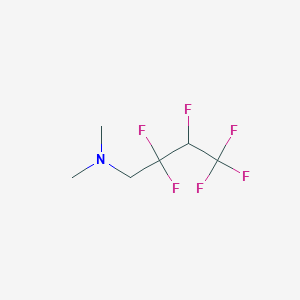

![1-(4-Nitrophenoxy)-2-[2,2-bis(perfluoroisopropyl)-1-(trifluoromethyl)ethenoxy]benzene](/img/structure/B6313014.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)


